molecular formula C9H15NO4 B3331766 tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate CAS No. 857501-39-4

tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate

Cat. No. B3331766
CAS RN: 857501-39-4
M. Wt: 201.22 g/mol
InChI Key: HBCNEVUBKGFNGW-UHFFFAOYSA-N
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Description

“tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H15NO4 . It is used in various chemical reactions and has a molecular weight of 201.22 .


Physical And Chemical Properties Analysis

“tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate” is typically stored in a sealed, dry environment at room temperature . The physical form of the compound can be either liquid or solid .

Scientific Research Applications

Supramolecular Arrangement Studies

Tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate and its analogues have been studied for their supramolecular arrangement. These compounds, even in the absence of a hydrogen bond donor and acceptor system, can form supramolecular assemblies through various weak interactions like C-H⋯O and C-H⋯π. Such studies are crucial in understanding molecular conformation and construction of supramolecular structures (Samipillai et al., 2016).

Synthesis and Characterization

The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported, demonstrating its utility in creating macrocyclic Tyk2 inhibitors. This process involves starting from easily available materials and leads to the identification of potent and selective inhibitors (Sasaki et al., 2020).

Crystal Structure Analysis

Research on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed insights into its crystal structure. This compound displays a distinct molecular packing influenced by strong O-H...O=C hydrogen bonds, forming infinite chains in the crystal structure (Didierjean et al., 2004).

Schiff Base Compounds Synthesis

The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate has been achieved. This compound, coupled with aromatic aldehyde, results in Schiff base compounds that are characterized using spectroscopic methods (Çolak et al., 2021).

Enzymatic Reactions

Studies on tert-butyl compounds have also explored enzymatic reactions. For example, the metabolism of a dipeptidyl peptidase-4 inhibitor, LC15-0133, involving tert-butyl moiety, was investigated using a hepatic microsomal system. This research provides insights into the enzymatic pathways and the structure of the metabolites formed in these processes (Yoo et al., 2008).

Synthesis of Piperidine Derivatives

The compound tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate was used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. This research enhances our understanding of nucleophilic reactions and provides pathways for creating complex molecular structures (Moskalenko & Boev, 2014).

Aerobic Oxidation Studies

Research has also been conducted on the aerobic oxidation of allylic and benzylic alcohols using tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate as a catalyst. This study is significant in the field of organic synthesis, showing the potential for creating α,β-unsaturated carbonyl compounds (Shen et al., 2012).

properties

IUPAC Name

tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(11)7(10)12/h6,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCNEVUBKGFNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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